molecular formula C12H12FNO3 B1468683 1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1406863-38-4

1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid

Cat. No. B1468683
CAS RN: 1406863-38-4
M. Wt: 237.23 g/mol
InChI Key: XJNCTDHJENOJRH-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For instance, highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids can be synthesized via organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the most significant features of the molecule due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis of Metal-Organic Frameworks

1-(3-Fluorobenzoyl)pyrrolidine-3-carboxylic acid, due to its structural uniqueness, has found applications in the synthesis of metal-organic frameworks (MOFs). MOFs synthesized using carboxylic acid ligands demonstrate highly selective gas capture properties and unique magnetic behaviors. For example, Co(II)-based MOFs constructed with similar aromatic carboxylic acid ligands show selective adsorption for C2H2 and CO2 over CH4, alongside interesting magnetic properties. This indicates potential for this compound in creating frameworks with desirable gas separation and magnetic functionalities (Sun et al., 2021).

Advancements in Glycopeptide Synthesis

The protective properties of fluorobenzoyl groups, akin to those in this compound, have been explored in the synthesis of glycopeptides. These groups have demonstrated superiority over traditional acetyl and benzoyl groups by preventing β-elimination of O-linked carbohydrates, thus maintaining the integrity of glycopeptides during synthesis. This enhancement in protective capability suggests that this compound could be an advantageous building block in the synthesis of complex glycopeptides, offering high yield and stereoselectivity with minimized side reactions (Sjölin & Kihlberg, 2001).

Development of Endothelin Antagonists

The structure of this compound contributes valuable insights into the design of endothelin antagonists. Research on pyrrolidine-3-carboxylic acids has shown that modifications in the fluorobenzoyl moiety lead to increases in selectivity and potency of endothelin antagonists. These compounds exhibit significant potential for oral bioavailability and metabolic stability, suggesting that this compound could be a precursor or model compound in developing new, highly selective, and potent endothelin antagonists for therapeutic applications (Jae et al., 2001).

Safety and Hazards

The safety data sheet for pyrrolidine-3-carboxylic acid indicates that it causes serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of eye contact, it is advised to rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

1-(3-fluorobenzoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-10-3-1-2-8(6-10)11(15)14-5-4-9(7-14)12(16)17/h1-3,6,9H,4-5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNCTDHJENOJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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